4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,4-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method involves the cyclization of 3,4-difluoroaniline with 3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenyl isocyanate
- 3,4-Difluorophenylboronic acid
- 4,4-Difluorobiphenyl
Uniqueness
4-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both a pyrazole ring and a 3,4-difluorophenyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H9F2N3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9F2N3/c1-5-9(10(13)15-14-5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
XCYRAMOUQUXWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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